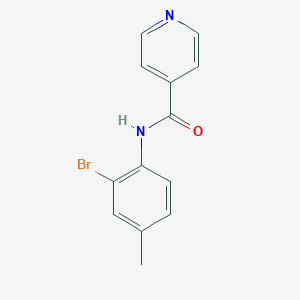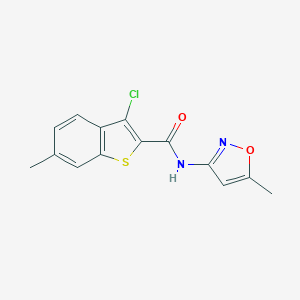
N-(2-bromo-4-methylphenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)isonicotinamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)isonicotinamide typically involves the reaction of 2-bromo-4-methylaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(2-bromo-4-methylphenyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups can influence the binding affinity and selectivity of the compound towards its targets. The carboxamide linkage plays a crucial role in stabilizing the interaction with the target molecules.
類似化合物との比較
Similar Compounds
- N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-bromo-4-methylphenyl)isonicotinamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridine ring further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C13H11BrN2O |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-3-12(11(14)8-9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
InChIキー |
RVJMLPDLCWGIJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)Br |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-butyl-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B331009.png)
![2-[4-(dimethylamino)phenyl]-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331010.png)



![Propan-2-yl 4-carbamoyl-3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2-carboxylate](/img/structure/B331018.png)


![Butyl 4-[(2-iodobenzoyl)amino]benzoate](/img/structure/B331021.png)
![2-[2-(benzyloxy)-5-bromophenyl]-6-bromo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331024.png)
![Isopropyl 2-({5-[(4-fluorophenoxy)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331025.png)
